tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans
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Overview
Description
tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans: . This compound is characterized by the presence of a tert-butyl group, an azido group, and a cyclobutyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with an appropriate azidocyclobutyl precursor under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and solvents, with careful monitoring of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions typically involving mild temperatures and solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Cycloaddition Reactions: Copper(I) catalysts are often used in cycloaddition reactions, with solvents like water or ethanol.
Major Products Formed:
Substitution Reactions: Substituted carbamates with various functional groups.
Reduction Reactions: Aminocyclobutyl carbamates.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Bioconjugation: Utilized in bioconjugation reactions to attach biomolecules to various surfaces or carriers.
Material Science: Explored for its potential in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry and bioconjugation . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and cyclobutyl groups, which can modulate its interaction with other molecules.
Comparison with Similar Compounds
tert-butyl N-[(1r,3r)-3-bromocyclobutyl]carbamate, trans: Contains a bromine atom instead of an azido group.
tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate: Contains a hydroxy group instead of an azido group.
Uniqueness: tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans is unique due to the presence of the azido group, which imparts distinct reactivity and potential for cycloaddition reactions. This makes it a valuable compound in the synthesis of triazole derivatives and other complex molecules.
Properties
CAS No. |
871014-18-5 |
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Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-(3-azidocyclobutyl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-6-4-7(5-6)12-13-10/h6-7H,4-5H2,1-3H3,(H,11,14) |
InChI Key |
PIQCNSBWEGUFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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